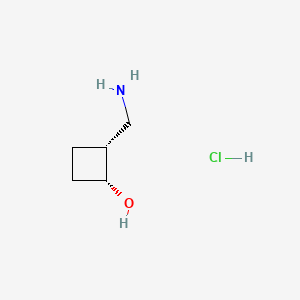

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride

Description

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |

InChI Key |

PFPIBECRKHFOJR-TYSVMGFPSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1CN)O.Cl |

Canonical SMILES |

C1CC(C1CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Cyclobutanone Oxime Derivatives

One of the most prevalent methods involves the catalytic hydrogenation of cyclobutanone oxime compounds, which are readily synthesized from cyclobutanone precursors. This route is favored for its efficiency and high stereoselectivity in producing the (1R,2R)-configuration.

Cyclobutanone oxime → (H₂, Pd/C) → (1R,2R)-2-(aminomethyl)cyclobutan-1-ol

| Parameter | Conditions |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Pressure | 1-5 atm H₂ |

| Temperature | Room temperature to 50°C |

| Solvent | Ethanol or methanol |

Outcome:

This method typically yields the amino alcohol with high stereoselectivity, especially when starting from chiral cyclobutanone oximes. The subsequent conversion to hydrochloride salt is achieved via treatment with hydrochloric acid.

Reduction of trans-2-Nitrocyclobutanol

Another synthetic pathway involves the reduction of trans-2-nitrocyclobutanol using hydrogen gas in the presence of a palladium catalyst.

trans-2-Nitrocyclobutanol → (H₂, Pd/C) → (1R,2R)-2-(aminomethyl)cyclobutan-1-ol

| Parameter | Conditions |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Pressure | 3-10 atm H₂ |

| Temperature | 25-50°C |

| Solvent | Ethanol or acetic acid |

Notes:

This route is advantageous when trans-2-nitrocyclobutanol is accessible, providing a direct reduction to the amino alcohol.

Cyclization of Amino Alcohol Precursors

A more complex, but versatile, method involves cyclization of amino aldehydes or amino acids under controlled conditions to form the cyclobutane ring with the desired stereochemistry.

- Synthesis of amino aldehyde intermediates via oxidation of amino alcohols.

- Photochemical or thermal cyclization to form the cyclobutane ring.

- Subsequent functionalization to introduce the hydroxymethyl group.

Industrial-Scale Production

Large-scale synthesis typically employs the catalytic hydrogenation of cyclobutanone oxime derivatives under high-pressure reactors, with optimized catalysts to maximize yield and stereoselectivity. The process involves:

| Step | Conditions | Purpose |

|---|---|---|

| Hydrogenation | High-pressure H₂, Pd/C catalyst | Reduce oxime to amino alcohol |

| Acidification | Hydrochloric acid | Convert to hydrochloride salt |

- High yield (>85%)

- Stereoselective control over the (1R,2R) configuration

- Compatibility with large-scale manufacturing

Reaction Mechanisms and Key Intermediates

Hydrogenation of Cyclobutanone Oxime

The mechanism proceeds via:

- Adsorption of the oxime on the palladium catalyst.

- Cleavage of the N–O bond under hydrogenation conditions.

- Formation of the amino alcohol with retention of stereochemistry.

Stereoselectivity

The stereochemistry of the product is influenced by:

- The configuration of the starting cyclobutanone oxime.

- The reaction conditions favoring trans-configuration due to minimized steric interactions.

Summary Data Table

| Method | Starting Material | Reagents | Catalyst | Stereoselectivity | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Hydrogenation of cyclobutanone oxime | Cyclobutanone oxime | H₂ | Pd/C | High (preferably trans) | 80-90 | Widely used, scalable |

| Reduction of trans-2-nitrocyclobutanol | trans-2-Nitrocyclobutanol | H₂ | Pd/C | High | 75-85 | Requires precursor synthesis |

| Cyclization of amino aldehydes | Amino aldehyde | Thermal or photochemical | None | Variable | 60-80 | More complex |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, often using hydrogenation or metal hydrides.

Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation Products: Cyclobutanone derivatives.

Reduction Products: Cyclobutanol derivatives.

Substitution Products: Various substituted cyclobutane compounds.

Scientific Research Applications

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features :

- Cyclobutane backbone : Introduces moderate ring strain compared to cyclopropane or cyclopentane systems, balancing reactivity and stability .

- Aminomethyl group: Facilitates hydrogen bonding and interactions with biological targets, such as neurotransmitter transporters .

- Hydroxyl group : Enhances polarity and solubility, critical for pharmacokinetics .

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ring size, substituents, and stereochemistry. Data are synthesized from evidence highlighting pharmacological, synthetic, and physicochemical properties.

Cyclobutane-Based Derivatives

Key Observations :

- Ring strain : Cyclobutane derivatives exhibit lower strain than cyclopropanes, improving stability while retaining conformational rigidity .

- Functional groups : Hydroxyl groups (as in the target compound) enhance solubility compared to ester or fluorinated analogs, which may prioritize lipophilicity for membrane penetration .

Cyclopropane and Cyclopentane Analogs

Key Observations :

- Ring size: Cyclopropanes (3-membered) exhibit higher angle strain, increasing reactivity but reducing metabolic stability.

- Pharmacological activity : Milnacipran’s cyclopropane core is critical for its dual reuptake inhibition, suggesting that the target compound’s cyclobutane structure may offer a middle ground in strain and activity .

Substituent and Stereochemical Comparisons

Key Observations :

- Stereochemistry: The (1R,2R) configuration in cyclobutanol derivatives may optimize interactions with chiral biological targets, as seen in Milnacipran’s (1R,2S) activity .

- Hydroxyl vs. fluorinated groups : Hydroxyl groups improve solubility, whereas fluorinated substituents (e.g., -CF₃) enhance metabolic stability and lipophilicity .

Biological Activity

(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is a cyclic organic compound with notable potential in medicinal chemistry. Characterized by its unique cyclobutane ring structure and specific stereochemistry, this compound has attracted attention for its possible biological activities, particularly in the context of neurological disorders and enzyme inhibition.

Chemical Structure and Properties

The compound features a cyclobutane ring with an aminomethyl group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. The stereochemistry of (1R,2R) indicates specific spatial arrangements that may influence its biological activity.

The biological activity of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amine and hydroxyl functional groups allows for the formation of hydrogen bonds, which can modulate biochemical pathways.

Pharmacological Predictions

Predictive models have suggested that (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride may exert pharmacological effects through interactions with specific biological targets. Research indicates potential applications in treating neurological disorders due to its neuroprotective properties.

Enzyme Inhibition

Research has indicated that this compound may inhibit enzymes involved in metabolic pathways related to diseases such as cancer and diabetes. For instance, studies suggest that it could inhibit enzymes linked to neurotransmitter regulation, thereby impacting conditions like depression and anxiety.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminocyclobutan-1-ol | Cyclobutane ring with amino group | Potential neuroprotective effects |

| 4-Aminocyclopentan-1-ol | Cyclopentane ring with amino group | Antidepressant properties |

| 2-Aminocyclohexanol | Cyclohexane ring with amino group | Anticancer activity |

The distinct stereochemistry and cyclic structure of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride may lead to different binding affinities and mechanisms compared to these analogs.

Neuroprotective Effects

In a study focusing on neuroprotection, (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride was administered in various dosages to animal models exhibiting neurodegenerative symptoms. Results indicated a significant reduction in markers of neuronal damage and inflammation when treated with this compound .

Enzyme Inhibition Assays

Another study investigated the inhibitory effects of (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride on specific enzymes involved in neurotransmitter metabolism. The compound demonstrated dose-dependent inhibition, suggesting its potential as a therapeutic agent for mood disorders .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of strained cyclobutane derivatives typically involves ring-opening or cycloaddition strategies. For example, enantioselective methods may use chiral auxiliaries or catalysts to control stereochemistry, as seen in analogous cyclopropane systems . Reaction temperature, solvent polarity, and catalyst loading are critical for minimizing racemization. Characterization via / NMR and chiral HPLC (e.g., using a Chiralpak® column) is essential to confirm stereochemical purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via HPLC (e.g., reverse-phase C18 columns with UV detection at 210–220 nm) and elemental analysis. Structural confirmation requires NMR (e.g., diagnostic peaks for cyclobutane protons at δ 2.5–3.5 ppm) and X-ray crystallography for absolute configuration determination, as demonstrated for related cyclopentanol derivatives . Mass spectrometry (ESI-MS or HRMS) validates molecular weight .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer : The compound’s hydrochloride salt enhances water solubility, critical for biological assays. Stability studies under varying pH (e.g., 2–9) and temperatures (4°C vs. room temperature) should be conducted using accelerated degradation protocols. For example, cyclobutane derivatives are prone to ring strain-induced reactivity, necessitating storage at −20°C under inert atmospheres .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane ring influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The cyclobutane ring’s high strain increases reactivity compared to larger cycloalkanes. Computational modeling (DFT studies) can predict regioselectivity in ring-opening reactions. Experimentally, nucleophilic attack at the aminomethyl group may proceed via SN2 mechanisms, monitored by NMR if fluorinated analogs (e.g., difluoromethyl derivatives) are synthesized .

Q. What strategies resolve contradictions in reported bioactivity data for this compound, such as conflicting enzyme inhibition results?

- Methodological Answer : Discrepancies may arise from impurities (e.g., diastereomers) or assay conditions. Reproduce studies using rigorously purified material (≥98% by HPLC) and standardized assays (e.g., enzyme kinetics with Michaelis-Menten analysis). Cross-validate findings with orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity .

Q. How can enantiomeric resolution be optimized for derivatives of this compound in pharmacological studies?

- Methodological Answer : Chiral resolution via preparative HPLC (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-catalyzed acylations) is effective. For example, tert-butyl carbamate (Boc) protection of the amine facilitates separation, as shown in analogous pyrrolidine systems . Enantiomeric excess (ee) is quantified by polarimetry or chiral GC .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets (e.g., GPCRs)?

- Methodological Answer : The cyclobutane ring’s conformational rigidity complicates docking studies. Molecular dynamics simulations (e.g., using AMBER or GROMACS) with explicit solvent models improve accuracy. Validate predictions with mutagenesis (e.g., alanine scanning) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.